5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also shown potential as an anti-inflammatory and antioxidant agent. Studies have shown that this compound can reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its potent anti-cancer activity. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
Several scientific research studies have been conducted to explore the potential therapeutic applications of 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the most significant applications of this compound is its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-14(15-8-6-5-7-9-15)23-18(21-22-19(23)24)16-10-12-17(13-11-16)20(2,3)4/h5-14H,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQURPMWENBPUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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